Increased Lipophilicity (XLogP3-AA) Relative to the Non-Fluorinated Piperidine Analog
The target compound exhibits a computed XLogP3-AA of 0.2, whereas the direct non-fluorinated comparator 3-Amino-1-(4-methylpiperidin-1-yl)propan-1-one shows an XLogP3-AA of 0 [1][2]. The +0.2 log unit increase indicates enhanced partitioning into lipid membranes, which can improve passive permeability and CNS penetration [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.2 |
| Comparator Or Baseline | 3-Amino-1-(4-methylpiperidin-1-yl)propan-1-one; XLogP3-AA = 0 |
| Quantified Difference | Δ = +0.2 log units |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2025.09.15 release |
Why This Matters
Higher lipophilicity can reduce efflux transporter recognition and improve oral bioavailability, making the fluorinated compound a superior starting point for CNS or intracellular-targeted drug discovery.
- [1] PubChem. 3-Amino-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one. CID 121203171. https://pubchem.ncbi.nlm.nih.gov/compound/2091697-61-7 View Source
- [2] PubChem. 3-Amino-1-(4-methylpiperidin-1-yl)propan-1-one. CID 16792070. https://pubchem.ncbi.nlm.nih.gov/compound/938339-05-0 View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. https://doi.org/10.1517/17460441003605098 View Source
